Phytoalexine

Description

Structure

3D Structure

Properties

IUPAC Name |

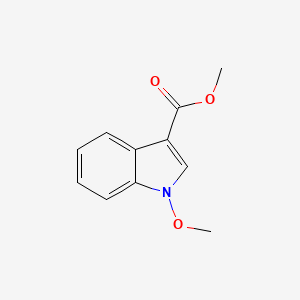

methyl 1-methoxyindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-11(13)9-7-12(15-2)10-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAYVMHPQAMBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275200 | |

| Record name | Methyl 1-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 1-methoxy-1H-indole-3-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18377-50-9 | |

| Record name | Methyl 1-methoxy-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18377-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phytoalexine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5KL75GTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 1-methoxy-1H-indole-3-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 - 41 °C | |

| Record name | Methyl 1-methoxy-1H-indole-3-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phytoalexin Discovery and Historical Perspectives in Plant Pathology: A Technical Guide

Abstract: This technical guide provides an in-depth exploration of the discovery and historical development of phytoalexins, a cornerstone of plant pathology. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the key experiments, signaling pathways, and quantitative data that have shaped our understanding of these plant defense compounds. The guide includes detailed experimental protocols, structured data tables for comparative analysis, and comprehensive diagrams of signaling pathways and experimental workflows generated using Graphviz DOT language, providing a robust resource for the scientific community.

Introduction: The Dawn of Induced Defense

The concept of phytoalexins revolutionized our understanding of plant-pathogen interactions, shifting the paradigm from passive barriers to active, inducible defense mechanisms. Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress.[1] The term, derived from the Greek words phyton (plant) and alexein (to ward off), was first coined by K.O. Müller and H. Börger in 1940.[1] Their pioneering work with potato tubers and the late blight pathogen, Phytophthora infestans, laid the foundation for a new field of study in plant pathology.[1]

This guide will delve into the historical context of this discovery, present the methodologies of key experiments, summarize the quantitative data that underpins the phytoalexin theory, and illustrate the complex signaling networks that govern their production.

Historical Perspectives: The Seminal Discovery

The journey to understanding phytoalexins began with a simple yet profound observation. Müller and Börger noticed that potato tubers previously infected with an incompatible (avirulent) race of Phytophthora infestans became resistant to a subsequent infection by a compatible (virulent) race.[1] This suggested that the initial challenge induced a localized, protective response in the plant tissue. They hypothesized the existence of a "defensive substance" produced by the plant in response to the fungal attack.[1]

The Müller-Börger Experiment: A Conceptual Protocol

Objective: To demonstrate that a localized, induced resistance to a virulent pathogen can be elicited by a prior inoculation with an avirulent pathogen.

Materials:

-

Potato tubers (e.g., variety Bintje, susceptible to multiple races of P. infestans)

-

Cultures of a virulent and an avirulent race of Phytophthora infestans

-

Sterile water

-

Sterile scalpels or cork borers

-

Incubation chambers with controlled humidity and temperature

Methodology:

-

Surface Sterilization: Potato tubers are thoroughly washed and surface-sterilized to prevent contamination.

-

Tuber Preparation: A small cavity is created on the surface of the potato tuber using a sterile scalpel or cork borer.

-

Primary Inoculation (Elicitation): A suspension of zoospores from the avirulent race of P. infestans is introduced into the cavity of the experimental group of tubers. A control group is treated with sterile water.

-

Incubation: The tubers are placed in a high-humidity chamber at a temperature optimal for fungal growth (approximately 18-20°C) for a period sufficient to allow the hypersensitive response to develop (typically 24-48 hours).

-

Secondary Inoculation (Challenge): The initial inoculum is removed from the cavities of both the experimental and control groups. A fresh suspension of zoospores from the virulent race of P. infestans is then introduced into all cavities.

-

Second Incubation and Observation: The tubers are returned to the incubation chamber. The progression of disease (necrosis, lesion spread) is observed and measured over several days.

Expected Results: The control tubers are expected to show significant disease development, characteristic of a susceptible interaction. In contrast, the experimental tubers, pre-treated with the avirulent race, are expected to exhibit a significant reduction in disease symptoms, demonstrating induced resistance.

Quantitative Analysis of Phytoalexin Accumulation and Activity

A central tenet of the phytoalexin theory is the rapid accumulation of these compounds at the site of infection to concentrations that are inhibitory to the invading pathogen. The following tables summarize key quantitative data for several well-studied phytoalexins.

| Phytoalexin | Plant Source | Elicitor/Pathogen | Concentration (µg/g fresh weight) | Time Post-Inoculation | Reference |

| Pisatin | Pea (Pisum sativum) | Aphanomyces euteiches | ~120 | 36 hours | |

| Pisatin | Pea (Pisum sativum) | Fusarium solani f. sp. pisi | >5000 | - | |

| Glyceollin | Soybean (Glycine max) | Phytophthora megasperma | >100 | 96 hours | |

| Camalexin | Arabidopsis thaliana | Pseudomonas syringae | ~15 | 24 hours | |

| Resveratrol | Grape (Vitis vinifera) | UV-C irradiation | ~400 | 48 hours |

| Phytoalexin | Pathogen | EC50 (µM) | Reference |

| Pisatin | Aphanomyces euteiches | ~30 | |

| Rishitin | Erwinia atroseptica | ~1.6 | |

| Camalexin | Botrytis cinerea | ~25 | |

| Resveratrol | Botrytis cinerea | ~100 | |

| Scopoletin | Penicillium digitatum | ~500 |

Experimental Protocols for Phytoalexin Research

The study of phytoalexins involves a range of techniques from their induction and extraction to their quantification and bioassays for antimicrobial activity.

Protocol for Induction and Quantification of Pisatin in Pea Pods

This protocol is adapted from a simple and rapid spectrophotometric assay.

1. Plant Material and Elicitation:

-

Immature pea pods (Pisum sativum) are harvested.

-

The pods are split open, and the endocarp (inner lining) is exposed.

-

An elicitor solution (e.g., a suspension of fungal spores like Fusarium solani f. sp. phaseoli, or a solution of chitosan) is applied to the endocarp surface. Control pods are treated with sterile water.

-

The treated pods are incubated in a humid chamber in the dark for 24-48 hours.

2. Extraction:

-

A known fresh weight of the endocarp tissue is excised and placed in a vial with hexane.

-

The tissue is submerged in hexane for 4 hours in the dark to extract the pisatin.

-

The hexane is then decanted and evaporated in a fume hood under low light.

3. Quantification:

-

The dried residue is redissolved in a known volume of 95% ethanol.

-

The absorbance of the solution is measured at 309 nm using a spectrophotometer.

-

The concentration of pisatin is calculated using the molar extinction coefficient of pisatin (1.0 OD309 unit = 43.8 µg/ml pisatin in a 1 cm pathlength).

-

The final concentration is expressed as µg of pisatin per gram of fresh weight of the pea pod tissue.

General Protocol for Phytoalexin Bioassay

1. Phytoalexin Preparation:

-

The phytoalexin of interest is purified and dissolved in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution.

-

A series of dilutions are prepared from the stock solution.

2. Pathogen Culture:

-

The target fungal or bacterial pathogen is cultured on an appropriate growth medium.

-

A suspension of spores or bacterial cells is prepared and adjusted to a standard concentration.

3. Bioassay:

-

For fungi (in solid media): An aliquot of the phytoalexin solution is incorporated into molten agar medium before it solidifies. The plates are then inoculated with the fungal pathogen, and the radial growth of the mycelium is measured over time compared to a control with no phytoalexin.

-

For fungi (in liquid media): The phytoalexin solution is added to a liquid culture of the fungus. The inhibition of growth can be assessed by measuring the dry weight of the mycelium after a period of incubation.

-

For bacteria: The phytoalexin solution is added to a liquid culture of the bacteria. The inhibition of growth is determined by measuring the optical density of the culture over time.

4. Data Analysis:

-

The percentage of inhibition of growth is calculated for each concentration of the phytoalexin.

-

The EC50 value (the concentration that causes 50% inhibition of growth) is determined by plotting the percentage of inhibition against the phytoalexin concentration.

Signaling Pathways of Phytoalexin Biosynthesis

The induction of phytoalexin biosynthesis is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or pathogen-derived effector proteins. This recognition triggers a cascade of intracellular signaling events, often involving mitogen-activated protein kinases (MAPKs), leading to the transcriptional activation of phytoalexin biosynthetic genes.

Camalexin Biosynthesis in Arabidopsis thaliana

The signaling pathway leading to the production of camalexin, the major phytoalexin in the model plant Arabidopsis thaliana, is one of the best-characterized examples.

Caption: Camalexin signaling pathway in Arabidopsis.

Resveratrol Biosynthesis in Grapevine (Vitis vinifera)

Resveratrol is a well-known stilbenoid phytoalexin produced in grapes and other plants. Its biosynthesis is also regulated by a complex signaling network.

Caption: Resveratrol biosynthesis signaling in grapevine.

Glyceollin Biosynthesis in Soybean (Glycine max)

Glyceollins are isoflavonoid phytoalexins produced by soybean, and their biosynthesis involves a multi-step pathway regulated by various transcription factors.

Caption: Glyceollin biosynthesis signaling in soybean.

Experimental Workflows

The discovery and characterization of phytoalexins follow a logical experimental workflow, from the initial observation of resistance to the identification and testing of the active compounds.

Caption: General experimental workflow for phytoalexin research.

Conclusion and Future Directions

The discovery of phytoalexins marked a turning point in our understanding of plant immunity. From the foundational experiments of Müller and Börger to the detailed molecular dissection of their biosynthetic pathways, the study of phytoalexins continues to be a vibrant area of research. For professionals in drug development, phytoalexins and their derivatives offer a rich source of novel antimicrobial and therapeutic agents.

Future research will likely focus on several key areas:

-

Elucidation of Novel Pathways: Many phytoalexin biosynthetic pathways, particularly in non-model plants, remain to be fully characterized.

-

Regulatory Networks: Unraveling the complex interplay of transcription factors, hormones, and other signaling molecules that regulate phytoalexin production.

-

Metabolic Engineering: Harnessing synthetic biology to engineer plants with enhanced phytoalexin production for improved disease resistance and for the sustainable production of high-value phytochemicals.

-

Pharmacological Applications: Exploring the therapeutic potential of phytoalexins beyond their antimicrobial properties, including their anti-inflammatory and anti-cancer activities.

This guide provides a comprehensive overview of the historical and technical aspects of phytoalexin research, serving as a valuable resource for those seeking to build upon this rich scientific legacy.

References

The Shield of the Nightshades: A Technical Guide to Terpenoid Phytoalexin Synthesis in Solanaceae

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plants of the Solanaceae family, which includes economically vital crops like potatoes, tomatoes, tobacco, and peppers, have evolved a sophisticated chemical defense system to combat pathogen attacks. A cornerstone of this defense is the rapid, localized synthesis of terpenoid phytoalexins—a class of antimicrobial secondary metabolites. These compounds, primarily sesquiterpenoids, are crucial for disease resistance and represent a promising reservoir of natural molecules for agricultural and pharmaceutical development. This technical guide provides an in-depth exploration of the core biosynthetic pathways, regulatory networks, and analytical methodologies related to the most prominent terpenoid phytoalexins in Solanaceae, such as capsidiol, rishitin, lubimin, and solavetivone. By consolidating quantitative data, detailing experimental protocols, and visualizing complex pathways, this document serves as a comprehensive resource for professionals seeking to understand and harness the potential of these potent natural defenders.

Introduction to Terpenoid Phytoalexins in Solanaceae

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in plants in response to biotic or abiotic stress.[1] In the Solanaceae family, the most significant and widely studied phytoalexins are sesquiterpenoids derived from the C15 precursor farnesyl pyrophosphate (FPP). These molecules, including capsidiol in tobacco (Nicotiana) and pepper (Capsicum), and the vetispirane-type compounds like rishitin and lubimin in potato (Solanum tuberosum) and tomato (Solanum lycopersicum), exhibit potent fungistatic and bacteriostatic properties.[2][3] Their synthesis is a hallmark of the plant's induced defense response, often associated with a hypersensitive reaction at the site of pathogen invasion. Understanding the intricate enzymatic pathways and the complex signaling cascades that regulate their production is paramount for developing disease-resistant crops and for the discovery of novel therapeutic agents.

The Common Precursor: Farnesyl Pyrophosphate (FPP)

The journey to all sesquiterpenoid phytoalexins in Solanaceae begins with farnesyl pyrophosphate (FPP). FPP is synthesized in the cytoplasm via the mevalonate (MVA) pathway. This central pathway provides the fundamental C15 backbone that is subsequently cyclized and modified by a suite of lineage-specific enzymes to generate the vast diversity of sesquiterpenoid structures. The diversion of FPP from its primary metabolic roles (e.g., sterol synthesis) towards phytoalexin production is a critical, highly regulated step in the plant defense response.

Major Sesquiterpenoid Phytoalexin Pathways

From the central precursor FPP, the biosynthetic pathways diverge, leading to distinct classes of sesquiterpenoid phytoalexins in different Solanaceae genera. Two of the most well-characterized pathways are the capsidiol pathway, prominent in Nicotiana and Capsicum, and the solavetivone-rishitin pathway found in Solanum species.

The Capsidiol Pathway

Capsidiol is a bicyclic dihydroxylated sesquiterpene that accumulates rapidly in tobacco and pepper upon fungal infection. Its synthesis is a remarkably streamlined two-step enzymatic process following the formation of FPP.

-

Cyclization: The first committed step is the cyclization of FPP to 5-epi-aristolochene , catalyzed by the enzyme 5-epi-aristolochene synthase (EAS) .

-

Hydroxylation: The bicyclic intermediate is then subjected to two successive hydroxylation reactions at the C-1 and C-3 positions. This crucial finishing step is catalyzed by a single cytochrome P450 enzyme, 5-epi-aristolochene dihydroxylase (EAH) , to yield the final product, capsidiol .

The Solavetivone-Rishitin Pathway

In potato and tomato, the defense response involves the synthesis of a suite of spirovetivane-type sesquiterpenoids. This pathway is more complex than that of capsidiol and involves several intermediates. The current proposed pathway suggests that solavetivone acts as a precursor to lubimin, which is then converted to rishitin.

-

Initial Cyclization: FPP is first converted to the bicyclic intermediate vetispiradiene by the enzyme vetispiradiene synthase (PVS) .

-

Formation of Solavetivone: Vetispiradiene undergoes oxidation to form solavetivone , a key phytoalexin in its own right and a central intermediate. This step is catalyzed by a cytochrome P450 monooxygenase.

-

Conversion to Lubimin and Rishitin: Through a series of largely uncharacterized oxidative and rearrangement reactions, solavetivone is believed to be converted sequentially into lubimin , oxylubimin , and finally rishitin , the major phytoalexin in infected potato tubers.

Regulation of Terpenoid Phytoalexin Synthesis

The production of phytoalexins is a tightly controlled process, initiated upon pathogen recognition and mediated by a complex signaling network. This ensures that these potent, and potentially cytotoxic, compounds are only produced when and where they are needed.

The signaling cascade typically begins with the recognition of Pathogen-Associated Molecular Patterns (PAMPs), such as elicitins from oomycetes, by plant cell surface receptors. This recognition triggers a cascade of intracellular events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of protein kinase cascades. These early events converge on the synthesis and signaling of key defense hormones, primarily jasmonic acid (JA) and ethylene (ET) .

The JA and ET signaling pathways act synergistically to upregulate the expression of phytoalexin biosynthetic genes. This is achieved through the activation of specific transcription factors. Notably, members of the APETALA2/Ethylene Response Factor (AP2/ERF) superfamily have been identified as key regulators that bind to specific cis-elements (e.g., the GCC-box) in the promoters of genes like EAS and EAH, thereby switching on the metabolic machinery for phytoalexin production.

Quantitative Analysis of Phytoalexin Production

The concentration of phytoalexins at the site of infection is a critical determinant of their effectiveness. Accumulation levels can vary significantly based on the plant species, cultivar, pathogen or elicitor type, and the time post-infection. The following tables summarize quantitative data from selected studies.

Table 1: Capsidiol Accumulation in Nicotiana spp.

| Plant Species | Elicitor / Pathogen | Tissue | Time Post-Treatment | Capsidiol Concentration | Reference |

|---|---|---|---|---|---|

| Nicotiana attenuata | Alternaria alternata | Young Leaves | 3 days | 50.68 ± 3.10 µg/g FW | |

| Nicotiana attenuata (Control) | Alternaria alternata | Young Leaves | 3 days | 57.72 ± 5.88 µg/g FW |

| Nicotiana attenuata (EAH-silenced) | Alternaria alternata | Young Leaves | 3 days | 8.99 ± 1.56 µg/g FW | |

Table 2: Rishitin and Lubimin Accumulation in Potato (Solanum tuberosum)

| Cultivar / Condition | Elicitor / Pathogen | Sample Type | Time Post-Treatment | Phytoalexin & Concentration | Reference |

|---|---|---|---|---|---|

| Potato Tuber | P. infestans (incompatible) | Inoculation Fluid | 6 days | Rishitin: 245 µg/mL | |

| Potato Tuber | P. infestans (incompatible) | Inoculation Fluid | 96 hours | Lubimin: 28 µg/mL | |

| Kennebec Tuber Slices | P. infestans Elicitor | Tissue | 48 hours | Total Terpenes: ~175 µg/g FW |

| Kennebec Tuber Slices | P. infestans Elicitor + 100µg ABA | Tissue | 48 hours | Total Terpenes: ~25 µg/g FW | |

FW: Fresh Weight; ABA: Abscisic Acid

Experimental Protocols

Accurate and reproducible quantification of terpenoid phytoalexins is essential for research in this field. The following sections outline generalized yet detailed protocols for the elicitation, extraction, and analysis of these compounds from Solanaceae tissues.

Protocol for Phytoalexin Elicitation in Potato Tuber Slices

This protocol is adapted from methods used to induce rishitin and lubimin.

-

Tuber Preparation: Select healthy, dormant potato tubers. Surface sterilize by washing with soap and water, followed by a 10-minute soak in 1% sodium hypochlorite, and rinse thoroughly with sterile distilled water.

-

Slicing: Under sterile conditions, cut tubers into uniform slices approximately 5-10 mm thick using a sterilized blade.

-

Elicitation: Place slices in a sterile petri dish containing moistened filter paper. Apply the elicitor solution (e.g., a cell-free mycelial extract of Phytophthora infestans or a solution of arachidonic acid) evenly onto the cut surface of each slice. Use sterile water as a negative control.

-

Incubation: Seal the petri dishes with paraffin film to maintain humidity and incubate in the dark at 18-20°C for 48-96 hours.

-

Harvesting: After incubation, harvest the tissue by scraping the top 1-2 mm layer of the slice, freeze immediately in liquid nitrogen, and store at -80°C until extraction.

Protocol for Extraction of Sesquiterpenoid Phytoalexins

This protocol provides a general method for extracting semi-polar sesquiterpenoids like capsidiol and rishitin.

-

Homogenization: Weigh the frozen, powdered plant tissue (typically 0.5-1.0 g) into a centrifuge tube.

-

Solvent Addition: Add 5-10 mL of ethyl acetate to the tube. For enhanced recovery, an internal standard (e.g., a synthetic terpenoid not present in the plant) can be added at this stage.

-

Extraction: Tightly cap the tube and vortex vigorously for 1 minute. Further extract by sonicating in a water bath for 15-20 minutes.

-

Phase Separation: Centrifuge the sample at 4,000 x g for 10 minutes to pellet the solid plant debris.

-

Supernatant Collection: Carefully transfer the upper organic solvent layer (the supernatant) to a new glass vial.

-

Re-extraction (Optional): To maximize yield, add another 5 mL of ethyl acetate to the plant debris pellet, repeat steps 3-5, and combine the supernatants.

-

Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried residue contains the crude phytoalexin extract.

-

Reconstitution: Re-dissolve the dried extract in a precise volume (e.g., 200-500 µL) of a suitable solvent for analysis (e.g., hexane or methanol for GC-MS, or the initial mobile phase for HPLC).

Protocol for Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile and semi-volatile terpenoids.

-

Derivatization (Optional but Recommended): For sesquiterpenoids with hydroxyl groups (e.g., capsidiol, rishitin), derivatization is often necessary to increase volatility and thermal stability. A common method is silylation:

-

Add a silylating agent (e.g., 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to the dried extract.

-

Heat at 60-70°C for 30 minutes to complete the reaction.

-

-

GC-MS Parameters (Example):

-

Injector: 250°C, splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-450.

-

-

Identification: Identify compounds by comparing their retention times and mass spectra to those of authentic standards and by matching spectra with libraries (e.g., NIST, Wiley).

-

Quantification: Create a calibration curve using serial dilutions of a pure standard. Calculate the concentration of the phytoalexin in the sample by comparing its peak area to the standard curve.

Applications and Future Directions

The study of Solanaceae phytoalexins extends beyond fundamental plant science into applied fields.

-

Crop Protection: Engineering crops to enhance or accelerate phytoalexin production could lead to broad-spectrum disease resistance, reducing the reliance on chemical fungicides. Understanding the regulatory networks allows for targeted breeding or genetic modification of key transcription factors or biosynthetic enzymes.

-

Drug Development: Phytoalexins possess potent antimicrobial properties. Compounds like capsidiol and rishitin could serve as lead structures for the development of new antifungal or antibacterial drugs. Their potential cytotoxic effects are also being explored for anticancer applications.

-

Metabolic Engineering: The elucidation of these biosynthetic pathways opens the door for heterologous production in microbial systems like Saccharomyces cerevisiae or E. coli. This approach could provide a sustainable and scalable source of these complex molecules for commercial use, bypassing the challenges of agricultural production and extraction.

Conclusion

The synthesis of terpenoid phytoalexins in the Solanaceae family is a powerful and elegantly regulated defense mechanism. From the central precursor FPP, dedicated enzymatic pathways generate a diverse arsenal of antimicrobial compounds tailored to the specific plant lineage. The induction of these pathways is tightly controlled by a sophisticated signaling network involving hormonal crosstalk and specific transcription factors. The methodologies for their extraction and analysis are well-established, enabling robust quantitative studies. Continued research into these pathways not only deepens our understanding of plant-pathogen interactions but also holds immense potential for developing novel solutions in agriculture and medicine.

References

Phytoalexin Induction: A Deep Dive into the Signaling Cascades Triggered by Pathogen Recognition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The production of phytoalexins, a diverse group of low molecular weight antimicrobial compounds, represents a cornerstone of the plant's inducible defense system. Upon recognition of invading pathogens, a sophisticated and intricate network of signaling cascades is activated, leading to the rapid synthesis and accumulation of these defensive molecules. This technical guide provides a comprehensive overview of the core signaling pathways involved in phytoalexin induction, with a focus on the key molecular players and their interactions. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

The Initial Spark: Pathogen Recognition and Early Signaling Events

The plant's immune response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or microbe-associated molecular patterns (MAMPs) by pattern recognition receptors (PRRs) located on the plant cell surface.[1][2] This recognition triggers a rapid series of intracellular events, collectively known as PAMP-triggered immunity (PTI), which includes ion fluxes, the production of reactive oxygen species (ROS), and the activation of protein kinase cascades.[3][4]

The Role of Calcium Signaling

One of the earliest detectable responses to pathogen recognition is a rapid and transient increase in cytosolic calcium (Ca²⁺) concentration.[5] This "calcium signature" is generated by the influx of Ca²⁺ from the apoplast and its release from intracellular stores. The specificity of the plant's response is encoded in the distinct spatio-temporal dynamics of these Ca²⁺ fluctuations.

Calcium signals are decoded by a variety of calcium-binding proteins, including:

-

Calmodulins (CaMs) and Calmodulin-like proteins (CMLs): These proteins, upon binding to Ca²⁺, undergo conformational changes that allow them to interact with and modulate the activity of target proteins.

-

Calcium-Dependent Protein Kinases (CDPKs): These unique sensor-responder proteins contain both a calmodulin-like calcium-binding domain and a serine/threonine kinase domain in a single polypeptide chain. This allows them to directly translate calcium signals into phosphorylation events.

-

Calcineurin B-like proteins (CBLs): These proteins interact with and activate a specific family of serine/threonine kinases called CBL-interacting protein kinases (CIPKs).

These calcium sensors then initiate downstream signaling cascades that ultimately lead to the activation of defense-related genes, including those involved in phytoalexin biosynthesis.

The Oxidative Burst: Generation of Reactive Oxygen Species (ROS)

Concurrent with the calcium influx, pathogen recognition triggers a rapid and transient production of reactive oxygen species (ROS), primarily superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), in an event known as the "oxidative burst". This is primarily mediated by plasma membrane-localized NADPH oxidases, also known as respiratory burst oxidase homologs (RBOHs).

ROS play a dual role in plant defense. At high concentrations, they can be directly toxic to pathogens and contribute to the hypersensitive response (HR), a form of programmed cell death that restricts pathogen growth. At lower concentrations, ROS act as signaling molecules, influencing various downstream defense responses, including the induction of phytoalexin biosynthesis.

Transduction and Amplification: MAP Kinase Cascades

Mitogen-activated protein kinase (MAPK) cascades are highly conserved signaling modules in eukaryotes that play a central role in transducing extracellular stimuli into intracellular responses. In the context of plant immunity, MAPK cascades are key components in the signaling pathway leading to phytoalexin production.

A typical MAPK cascade consists of three sequentially acting protein kinases: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. Upon pathogen recognition, a specific MAPKKK is activated, which in turn phosphorylates and activates a downstream MAPKK. The activated MAPKK then phosphorylates and activates a specific MAPK.

In Arabidopsis thaliana, the MPK3 and MPK6 cascades are well-characterized players in defense signaling. Activation of these MAPK cascades leads to the phosphorylation of various downstream targets, including transcription factors that directly regulate the expression of phytoalexin biosynthetic genes. For instance, the MKK4/MKK5-MPK3/MPK6 cascade in Arabidopsis has been shown to regulate the biosynthesis of the phytoalexin camalexin. Similarly, in rice, the OsMKK4-OsMPK3/OsMPK6 cascade is involved in the production of diterpenoid phytoalexins.

Hormonal Regulation: The Interplay of Jasmonic Acid and Salicylic Acid

Plant hormones play a crucial role in coordinating and fine-tuning defense responses. Jasmonic acid (JA) and salicylic acid (SA) are two key hormones that are intricately involved in the regulation of phytoalexin biosynthesis.

Jasmonic Acid (JA) Signaling

Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that are central to plant defense against necrotrophic pathogens and herbivorous insects. Elicitor recognition leads to a rapid and transient increase in endogenous JA levels, which precedes the accumulation of phytoalexins.

The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which acts as the JA receptor. In the absence of JA, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, that regulate JA-responsive genes. Upon JA perception, COI1 recruits JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the transcription factors to activate the expression of target genes, including those involved in phytoalexin biosynthesis.

Salicylic Acid (SA) Signaling

Salicylic acid is a phenolic compound that is a key regulator of plant defense against biotrophic and hemibiotrophic pathogens. Pathogen infection often leads to a significant accumulation of SA at the infection site. This increased SA level is associated with the induction of pathogenesis-related (PR) genes and, in some cases, the production of phytoalexins.

The SA signaling pathway is complex and involves the key regulatory protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). In its inactive state, NPR1 exists as an oligomer in the cytoplasm. Following SA accumulation, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of SA-responsive genes. In some plant-pathogen interactions, the SA signaling pathway has been shown to positively regulate the biosynthesis of specific phytoalexins.

Quantitative Data on Signaling Events and Phytoalexin Accumulation

The following tables summarize quantitative data from various studies on the induction of signaling molecules and phytoalexins following pathogen or elicitor treatment.

| Plant Species | Elicitor/Pathogen | Signaling Molecule | Fold Change/Concentration | Time Point | Reference |

| Trifolium repens (White Clover) | Pseudomonas corrugata (0.4 x 10⁸ cfu/mL) | H₂O₂ and O₂⁻ (Chemiluminescence) | Peak at 10-20 min | 10-20 minutes | |

| Arabidopsis thaliana | flg22 | Phosphopeptides | >1,170 identified from 472 proteins | Not specified | |

| Arabidopsis thaliana | xylanase | Phosphopeptides | >1,170 identified from 472 proteins | Not specified | |

| Oryza sativa (Rice) | N-acetylchitoheptaose | Jasmonic Acid | Rapid and transient accumulation | Prior to phytoalexin accumulation | |

| Phaseolus vulgaris (Bean) | Pseudomonas savastanoi pv. phaseolicola (avirulent race) | Salicylic Acid | Significantly increased | 4 days post-inoculation |

| Plant Species | Phytoalexin | Elicitor/Pathogen | Concentration/Fold Induction | Time Point | Reference |

| Trifolium repens (White Clover) | Medicarpin | Pseudomonas corrugata | Increased levels | 24 hours | |

| Oryza sativa (Rice) | Momilactone A | N-acetylchitoheptaose | Induced production | Not specified | |

| Arabidopsis thaliana | Camalexin | Botrytis cinerea | Compromised in mpk3 and mpk6 mutants | Not specified | |

| Phaseolus vulgaris (Bean) | Daidzein, Genistein, Kievitone, Phaseollin, Phaseollidin, Coumestrol, Resveratrol | Pseudomonas savastanoi pv. phaseolicola (avirulent race) | Substantially increased | 4 days post-inoculation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular Calcium (Ca²⁺)

Principle: Fluorescent dyes that exhibit changes in their fluorescence properties upon binding to Ca²⁺ are used to measure intracellular Ca²⁺ levels. Ratiometric dyes like Fura-2 and Indo-1 are often preferred as they allow for accurate quantification of Ca²⁺ concentrations.

Protocol (using Fura-2):

-

Loading: Plant cells or tissues are incubated with the acetoxymethyl (AM) ester form of Fura-2 (Fura-2/AM). The AM ester allows the dye to passively cross the plasma membrane.

-

Hydrolysis: Once inside the cell, cytosolic esterases cleave the AM group, trapping the fluorescent indicator Fura-2 in the cytoplasm.

-

Fluorescence Measurement: The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is measured at ~510 nm.

-

Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration and is less affected by variations in dye concentration, cell thickness, or illumination intensity.

-

Calibration: To convert the fluorescence ratio to absolute Ca²⁺ concentrations, a calibration is performed using solutions of known Ca²⁺ concentrations.

Detection of Reactive Oxygen Species (ROS)

Principle: Various chemical probes are available that react with specific ROS to produce a detectable signal, such as fluorescence or a colored precipitate.

Protocol (using 2′,7′-dichlorodihydrofluorescein diacetate - H₂DCFDA for H₂O₂ detection):

-

Loading: Plant cells or tissues are incubated with H₂DCFDA. Similar to Fura-2/AM, H₂DCFDA is cell-permeable.

-

Hydrolysis and Oxidation: Inside the cell, esterases cleave the acetate groups to form H₂DCF, which is non-fluorescent. In the presence of H₂O₂ and peroxidases, H₂DCF is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

-

Detection: The fluorescence of DCF can be detected using a fluorescence microscope, plate reader, or flow cytometer. The intensity of the fluorescence is proportional to the amount of H₂O₂ produced.

Alternative Method (DAB Staining for H₂O₂):

-

Infiltration: Plant leaves are infiltrated with a solution of 3,3'-diaminobenzidine (DAB).

-

Reaction: In the presence of H₂O₂ and peroxidase, DAB polymerizes to form a reddish-brown precipitate.

-

Visualization: The brown precipitate can be visualized directly in the tissue, providing spatial information about H₂O₂ production.

Analysis of Protein Phosphorylation

Principle: Phosphoproteomic approaches are used to identify and quantify protein phosphorylation events on a large scale. This typically involves the enrichment of phosphorylated proteins or peptides followed by mass spectrometry (MS) analysis.

Protocol (General Workflow):

-

Protein Extraction: Proteins are extracted from plant tissues under conditions that preserve phosphorylation states (e.g., in the presence of phosphatase inhibitors).

-

Protein Digestion: Proteins are digested into peptides using a protease such as trypsin.

-

Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is crucial. Common methods include Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography.

-

Mass Spectrometry (MS) Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS spectra provide information about the peptide sequence and the location of the phosphorylation site.

-

Data Analysis: The MS data is searched against a protein sequence database to identify the phosphoproteins and their phosphorylation sites. Quantitative phosphoproteomics can be performed using various labeling techniques (e.g., SILAC, iTRAQ) or label-free approaches to compare phosphorylation levels between different conditions.

Quantification of Phytoalexins

Principle: Phytoalexins are a diverse group of secondary metabolites. Their quantification often involves extraction from plant tissues followed by chromatographic separation and detection.

Protocol (using High-Performance Liquid Chromatography - HPLC):

-

Extraction: Plant tissue is homogenized and extracted with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Purification (Optional): The crude extract may be subjected to a purification step, such as solid-phase extraction (SPE), to remove interfering compounds.

-

HPLC Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). The phytoalexins are separated based on their differential partitioning between the mobile and stationary phases.

-

Detection: Phytoalexins are detected as they elute from the column using a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS).

-

Quantification: The concentration of each phytoalexin is determined by comparing its peak area to a standard curve generated with known concentrations of the pure compound.

Simplified Spectrophotometric Assay for Pisatin:

-

Extraction: Pea endocarp tissue is immersed in hexane to extract pisatin.

-

Evaporation: The hexane is evaporated.

-

Resuspension: The residue is dissolved in 95% ethanol.

-

Measurement: The absorbance is read at 309 nm using a spectrophotometer. The concentration can be calculated using the molar extinction coefficient of pisatin.

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in phytoalexin induction.

Caption: Overview of the signaling cascade leading to phytoalexin induction.

Caption: Calcium signaling pathway in plant defense.

Caption: A generalized MAPK cascade in phytoalexin induction.

Caption: The jasmonic acid signaling pathway.

Caption: Experimental workflow for phosphoproteomics.

This guide provides a foundational understanding of the complex signaling networks that govern phytoalexin induction. A thorough comprehension of these pathways is essential for developing novel strategies to enhance plant disease resistance and for the discovery of new drug targets. The provided protocols and data serve as a valuable resource for researchers in these fields.

References

- 1. Protein phosphorylation in plant immunity: insights into the regulation of pattern recognition receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Classification and Structural Diversity of Phytoalexins

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phytoalexins

Phytoalexins are a chemically diverse group of low molecular weight, antimicrobial secondary metabolites that are synthesized de novo and accumulate in plants in response to a wide array of biotic and abiotic stresses.[1] First conceptualized by Müller and Börger in 1940, these compounds are not present in healthy, unstressed plant tissues but are rapidly produced at the site of infection or stress, forming a key component of the plant's induced defense system.[2] Unlike pre-formed antimicrobial compounds (phytoanticipins), the synthesis of phytoalexins is triggered by elicitors, which can be molecules originating from the pathogen (exogenous) or from the plant itself as a result of the host-pathogen interaction (endogenous).[3]

The structural diversity of phytoalexins is vast, spanning numerous chemical classes including terpenoids, isoflavonoids, stilbenes, alkaloids, and polyacetylenes. This diversity is often lineage-specific; for instance, isoflavonoids are characteristic of the Leguminosae (legume) family, while sesquiterpenoids are common in the Solanaceae family. This chemical heterogeneity underlies their broad-spectrum antimicrobial activity against fungi, bacteria, and other pathogens. The potent biological activities of phytoalexins have also garnered significant interest in the fields of medicine and drug development, with compounds like resveratrol being studied for their anti-inflammatory, antioxidant, and potential anticancer properties.

This technical guide provides an in-depth overview of the chemical classification and structural diversity of known phytoalexins. It includes a summary of their quantitative biological activities, detailed experimental protocols for their study, and visualizations of key signaling and experimental workflows to aid researchers and professionals in the field.

Chemical Classification and Structural Diversity

Phytoalexins are categorized based on their core chemical skeletons, which derive from distinct biosynthetic pathways. A given plant family typically produces phytoalexins belonging to one or a few specific chemical classes.

Isoflavonoids

Primarily found in the Leguminosae (Fabaceae) family, isoflavonoids are a major class of phytoalexins derived from the phenylpropanoid pathway. They are characterized by a 3-phenylchroman skeleton. Within this class, there is significant structural variation, leading to several subclasses.

-

Pterocarpans: These are the most common isoflavonoid phytoalexins, featuring a tetracyclic ring system. Key examples include:

-

Pisatin: The first phytoalexin to be chemically characterized, isolated from garden pea (Pisum sativum).

-

Phaseollin: A major phytoalexin from the French bean (Phaseolus vulgaris).

-

Medicarpin: Found in alfalfa (Medicago sativa) and chickpea.

-

Glyceollins (I, II, and III): Produced by soybean (Glycine max) in response to fungal infection.

-

-

Isoflavans: Characterized by a reduced C ring compared to isoflavones. Vestitol and sativan from birdsfoot trefoil (Lotus corniculatus) are notable examples.

-

Isoflavones: Such as daidzein and genistein , which are often precursors to more complex isoflavonoids but can also accumulate as phytoalexins themselves in some species.

-

Coumestans: A class of isoflavonoids containing a furanocoumarin ring system, with coumestrol being a primary example found in various legumes.

Terpenoids

Terpenoids are a large and diverse class of phytoalexins synthesized from isoprene units via the mevalonate or MEP/DOXP pathways. They are particularly characteristic of the Solanaceae family (e.g., potato, tobacco, pepper).

-

Sesquiterpenoids (C15): This is the most common group of terpenoid phytoalexins.

-

Rishitin: A bicyclic sesquiterpenoid alcohol, it is a well-known phytoalexin from potato (Solanum tuberosum) and tomato (Solanum lycopersicum) tubers.

-

Capsidiol: A major phytoalexin in tobacco (Nicotiana tabacum) and pepper (Capsicum annuum), it exhibits strong antifungal activity.

-

Lubimin: Another important sesquiterpenoid from potato.

-

-

Diterpenoids (C20): These are prominent in plants from the Poaceae family, such as rice (Oryza sativa).

-

Momilactones (A and B): Diterpenoid phytoalexins with allelopathic properties, first isolated from rice husks.

-

Phytocassanes and Oryzalexins: Two other groups of diterpenoid phytoalexins found in rice.

-

Stilbenes

Stilbenes are phenolic compounds characterized by a 1,2-diphenylethylene backbone. They are famously produced by plants in the Vitaceae family, especially grapevines (Vitis vinifera), in response to fungal infections like gray mold (Botrytis cinerea) and downy mildew (Plasmopara viticola).

-

Resveratrol (3,5,4'-trihydroxystilbene): The most studied stilbene, known for its presence in grapes and red wine and its wide range of bioactivities beneficial to human health.

-

Pterostilbene: A dimethylated derivative of resveratrol, often showing higher antifungal and lipophilic properties.

-

Viniferins (e.g., ε-viniferin, δ-viniferin): Oligomers of resveratrol (dimers, trimers, etc.) that also accumulate in stressed grapevine tissues and contribute to disease resistance.

Indole Alkaloids

This class of phytoalexins is characteristic of the Brassicaceae (Cruciferae) family, which includes plants like cabbage, broccoli, and the model organism Arabidopsis thaliana. A unique feature of many of these compounds is the incorporation of sulfur.

-

Camalexin (3-thiazol-2'-yl-indole): The primary phytoalexin in Arabidopsis thaliana, its biosynthesis is a key model for studying plant defense signaling.

-

Brassinin: A sulfur-containing indole phytoalexin isolated from cabbage and turnip.

-

Cyclobrassinin and Methoxybrassinin: Derivatives of brassinin that are also part of the phytoalexin response in various brassicas.

Other Chemical Classes

The structural diversity of phytoalexins extends to several other chemical groups, highlighting the varied evolutionary strategies plants use for chemical defense.

-

Polyacetylenes: Found in families like Apiaceae and Asteraceae. Falcarinol and falcarindiol from carrot and tomato are key examples.

-

Flavonoids: While often constitutive, some flavonoids like the flavanone sakuranetin in rice (Oryza sativa) and the 3-deoxyanthocyanidins in sorghum act as inducible phytoalexins.

-

Phenylpropanoids and Coumarins: Compounds like scopoletin and 6-methoxymellein (a dihydroisocoumarin) act as phytoalexins in plants such as sunflower and carrot, respectively.

Quantitative Biological Activity of Phytoalexins

The efficacy of phytoalexins is determined by their antimicrobial activity, often quantified by the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50). These values vary significantly depending on the phytoalexin, the target pathogen, and the assay conditions.

| Phytoalexin | Chemical Class | Source Plant | Target Pathogen | MIC / IC50 (µg/mL) | Reference |

| Resveratrol | Stilbene | Vitis vinifera | Botrytis cinerea | IC50: ~100 | |

| Pterostilbene | Stilbene | Vitis vinifera | Botrytis cinerea | IC50: ~25 | |

| Pisatin | Isoflavonoid | Pisum sativum | Fusarium solani | IC50: ~32 | |

| Glyceollin I | Isoflavonoid | Glycine max | Phytophthora megasperma | ED50: ~25 | |

| Rishitin | Sesquiterpenoid | Solanum tuberosum | Phytophthora infestans | ED50: ~150 | |

| Capsidiol | Sesquiterpenoid | Capsicum annuum | Phytophthora capsici | ED50: ~40 | |

| Camalexin | Indole Alkaloid | Arabidopsis thaliana | Botrytis cinerea | IC50: ~30 | |

| Momilactone A | Diterpenoid | Oryza sativa | Magnaporthe oryzae | MIC: 5 | |

| Sakuranetin | Flavanone | Oryza sativa | Pyricularia oryzae | IC50: ~5 |

Note: ED50 (Effective Dose, 50%) and IC50 (Inhibitory Concentration, 50%) values are often used interchangeably in phytopathology literature to denote the concentration required to inhibit fungal growth by 50%. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth.

Phytoalexin Biosynthesis and Signaling

The production of phytoalexins is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade.

Elicitor Recognition and Signal Transduction

Plant cell surface receptors (Pattern Recognition Receptors, PRRs) recognize elicitors, leading to downstream signaling events. A key pathway involves the activation of a mitogen-activated protein kinase (MAPK) cascade . This cascade typically involves a series of sequential phosphorylation events (MAPKKK -> MAPKK -> MAPK) that amplify the initial signal. Activated MAPKs, such as MPK3 and MPK6 in Arabidopsis, then phosphorylate various substrates, including transcription factors.

Transcriptional Regulation and Biosynthesis

The activated transcription factors (TFs), such as WRKY33 in Arabidopsis, move into the nucleus and bind to specific promoter elements (e.g., W-boxes) of phytoalexin biosynthetic genes. This binding initiates the transcription and subsequent translation of the enzymes required to synthesize the specific phytoalexin from primary metabolic precursors. For example, camalexin biosynthesis is derived from tryptophan, while isoflavonoids and stilbenes originate from the phenylpropanoid pathway, which starts with phenylalanine.

Experimental Protocols

The study of phytoalexins involves a multi-step process from induction to characterization and bioassay.

Protocol: Phytoalexin Elicitation in Plant Tissues

This protocol describes a general method for inducing phytoalexin production in plant leaves or cotyledons using an abiotic elicitor (copper chloride) or a biotic elicitor (chitosan).

-

Plant Material Preparation:

-

Select healthy, fully expanded leaves or cotyledons from plants grown under controlled conditions.

-

Gently wash the tissues with sterile deionized water and pat dry with sterile filter paper.

-

For a droplet assay, place the tissues (e.g., pea pod halves, soybean cotyledons) adaxial side up in a sterile petri dish lined with moist filter paper to maintain humidity.

-

-

Elicitor Preparation:

-

Abiotic Elicitor: Prepare a sterile solution of 5 mM Copper Chloride (CuCl₂) in deionized water.

-

Biotic Elicitor: Prepare a sterile solution of 1 mg/mL Chitosan in 0.1% acetic acid, then adjust the pH to 5.8 with NaOH.

-

Prepare a control solution (sterile deionized water or 0.1% acetic acid, pH 5.8).

-

-

Elicitation:

-

Apply 20-50 µL droplets of the elicitor solution or control solution onto the surface of the plant tissues.

-

Seal the petri dishes with parafilm and incubate in the dark (as many phytoalexins are light-sensitive) at room temperature (approx. 25°C) for 24-72 hours. The optimal incubation time varies by plant species and phytoalexin.

-

Protocol: Extraction and Partial Purification

This protocol provides a general method for extracting phytoalexins from elicited plant tissue.

-

Harvesting and Extraction:

-

After incubation, collect the plant tissue. For droplet assays, the liquid droplets containing diffused phytoalexins can be collected, or the entire tissue can be processed.

-

Homogenize the tissue (approx. 1-5 g fresh weight) in a mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a flask and add an extraction solvent. A common choice is 80% ethanol or ethyl acetate at a ratio of 10 mL per gram of fresh tissue.

-

Shake or stir the mixture at room temperature for 4-24 hours in the dark.

-

-

Solvent Partitioning:

-

Filter the extract through cheesecloth or filter paper to remove solid debris.

-

Centrifuge the filtrate to pellet any remaining fine particles.

-

If using ethanol, evaporate the solvent under reduced pressure (rotary evaporator). Re-dissolve the aqueous residue in water.

-

Perform a liquid-liquid partition by transferring the aqueous solution to a separatory funnel and extracting 3-4 times with an equal volume of a non-polar solvent like ethyl acetate or hexane. Phytoalexins, being generally lipophilic, will move into the organic phase.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

-

Concentration and Storage:

-

Evaporate the dried organic solvent to dryness.

-

Re-dissolve the crude extract in a small, known volume of methanol or ethanol for analysis by HPLC.

-

Store the extract at -20°C until further analysis.

-

Protocol: MIC Determination by Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a purified phytoalexin against a target fungus or bacterium.

-

Preparation of Inoculum:

-

Grow the target microorganism (e.g., Botrytis cinerea spores, E. coli cells) in an appropriate liquid medium (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria) to the desired concentration (typically 1x10⁵ spores/mL for fungi or 5x10⁵ CFU/mL for bacteria).

-

-

Plate Preparation:

-

Use a sterile 96-well microtiter plate.

-

Prepare a stock solution of the purified phytoalexin in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).

-

In the first column of wells, add 100 µL of sterile broth. In wells 2-12, add 50 µL of broth.

-

Add a calculated amount of the phytoalexin stock to the first well to achieve the highest desired starting concentration (e.g., 512 µg/mL) and mix.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mix, then 50 µL from the second to the third, and so on, down to the 10th well. Discard 50 µL from the 10th well.

-

Well 11 serves as a growth control (broth + inoculum, no phytoalexin). Well 12 serves as a sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to wells 1-11. The final volume in each well will be 100 µL.

-

Seal the plate and incubate under appropriate conditions (e.g., 25°C for 48-72 hours for fungi; 37°C for 18-24 hours for bacteria).

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the phytoalexin at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

-

Conclusion and Future Perspectives

The study of phytoalexins reveals a fascinating and highly complex layer of plant chemical defense. Their immense structural diversity, from the isoflavonoids of legumes to the indole alkaloids of brassicas, provides a rich resource for scientific inquiry. For researchers in agriculture, understanding these pathways is crucial for developing novel strategies to enhance crop resilience. For professionals in drug development, phytoalexins represent a vast, naturally-vetted library of bioactive compounds. Molecules like resveratrol have already paved the way, demonstrating that these plant defense compounds can be repurposed for human health applications, including as anti-inflammatory, antioxidant, and chemopreventive agents.

Future research will likely focus on elucidating the remaining unknown biosynthetic pathways, understanding the intricate regulatory networks that control their production, and exploring their full therapeutic potential through metabolic engineering and synthetic biology approaches. The detailed protocols and structured data presented in this guide serve as a foundational resource for advancing these exciting fields of study.

References

An In-depth Technical Guide on the Transcriptional Regulation of Phytoalexin Biosynthesis Genes by WRKY Factors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pivotal role of WRKY transcription factors in the regulation of phytoalexin biosynthesis in plants. Phytoalexins are a chemically diverse class of plant secondary metabolites with broad-spectrum antimicrobial properties, crucial for plant defense against pathogens. Their synthesis is tightly controlled at the transcriptional level, where WRKY factors act as key regulators. This document outlines the signaling cascades leading to WRKY factor activation, presents quantitative data on their regulatory impact, details essential experimental protocols, and visualizes the underlying molecular mechanisms.

Core Concepts: WRKY Factors and Phytoalexin Biosynthesis

WRKY transcription factors are a large, plant-specific family of proteins characterized by a conserved WRKY domain, which typically contains the amino acid sequence WRKYGQK.[1] This domain facilitates binding to the W-box cis-regulatory element ((C/T)TGAC(C/T)) found in the promoters of their target genes.[1] Upon pathogen recognition, a cascade of signaling events leads to the activation of WRKY factors, which then modulate the expression of genes involved in various defense responses, including the biosynthesis of phytoalexins.

Phytoalexins are synthesized via various metabolic pathways, leading to a wide array of compounds such as terpenoids, alkaloids, and flavonoids. Key phytoalexins include camalexin in Arabidopsis thaliana, diterpenoid phytoalexins like momilactones in rice, and stilbenoids like resveratrol in grapevine.[2][3][4] The transcriptional activation of the biosynthetic genes for these compounds is a critical control point in the plant immune response.

Signaling Pathways Activating WRKY Factors

The activation of WRKY factors is a rapid response to pathogen-associated molecular patterns (PAMPs) or effector proteins. This process is primarily mediated by phosphorylation through mitogen-activated protein kinase (MAPK) cascades and calcium-dependent protein kinases (CPKs).

In Arabidopsis, the perception of pathogens leads to the activation of MPK3 and MPK6. These MAPKs then directly phosphorylate WRKY33. This phosphorylation is crucial for the full activation of WRKY33, enabling it to drive the expression of camalexin biosynthetic genes such as PAD3. Similarly, CPK5 and CPK6 also phosphorylate WRKY33, which enhances its DNA binding ability and contributes to the induction of camalexin biosynthesis. In rice, OsWRKY45 is a central player in the salicylic acid (SA) signaling pathway and is involved in priming the expression of diterpenoid phytoalexin biosynthetic genes.

Caption: WRKY factor activation pathway via MAPK and CPK signaling.

Data Presentation: Quantitative Impact of WRKY Factors

The following tables summarize quantitative data from various studies, illustrating the significant role of WRKY transcription factors in regulating phytoalexin biosynthesis.

Table 1: Regulation of Phytoalexin Biosynthesis Gene Expression by WRKY Factors

| WRKY Factor | Plant Species | Target Gene(s) | Effect of WRKY | Fold Change in Gene Expression | Reference |

| AtWRKY33 | Arabidopsis thaliana | PAD3, CYP71A13 | Overexpression | Increased | |

| AtWRKY33 | Arabidopsis thaliana | PAD3, CYP71A13 | Knockout | Decreased | |

| OsWRKY10 | Oryza sativa | Diterpenoid Phytoalexin Genes | Overexpression | Increased | |

| OsWRKY10 | Oryza sativa | Diterpenoid Phytoalexin Genes | Knockout | Decreased | |

| OsWRKY45 | Oryza sativa | Diterpenoid Phytoalexin Genes | Overexpression | Increased | |

| VviWRKYs | Vitis vinifera | Stilbene Synthase (STS) | Co-expression | Positive Correlation | |

| GmWRKY72 | Glycine max | Glyceollin Biosynthesis Genes | Overexpression | Decreased (Negative Regulator) | |

| GmWRKY72 | Glycine max | Glyceollin Biosynthesis Genes | RNAi Silencing | Increased |

Table 2: Impact of WRKY Factors on Phytoalexin Accumulation

| WRKY Factor | Plant Species | Phytoalexin | Effect of WRKY | Change in Phytoalexin Level | Reference |

| AtWRKY33 | Arabidopsis thaliana | Camalexin | Knockout | Compromised production | |

| OsWRKY10 | Oryza sativa | Diterpenoid Phytoalexins | Overexpression | Increased accumulation | |

| OsWRKY45 | Oryza sativa | Diterpenoid Phytoalexins | Overexpression | Increased accumulation | |

| VviMYB15 & VviWRKYs | Vitis vinifera | Resveratrol/Piceid | Co-expression with STS | Correlated accumulation | |

| GmWRKY72 | Glycine max | Glyceollins | Overexpression | Decreased accumulation | |

| GmWRKY72 | Glycine max | Glyceollins | RNAi Silencing | Increased accumulation |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding sites of transcription factors on a genome-wide scale.

References

- 1. WRKY transcription factors: Jack of many trades in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WRKY transcription factors and regulation of the stilbene biosynthetic pathway in grapevine: new insights and perspectives | International Society for Horticultural Science [ishs.org]

- 3. Phosphorylation of a WRKY Transcription Factor by Two Pathogen-Responsive MAPKs Drives Phytoalexin Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Hormonal Cross-Talk: A Technical Guide to the Interplay of Salicylic Acid, Jasmonic Acid, and Phytoalexin Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of plant defense signaling is orchestrated by a complex interplay of phytohormones, with salicylic acid (SA) and jasmonic acid (JA) playing central, often antagonistic, roles. This technical guide provides an in-depth exploration of the hormonal cross-talk between SA and JA pathways and its profound impact on the biosynthesis of phytoalexins, a class of antimicrobial secondary metabolites crucial for plant immunity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to serve as a comprehensive resource for researchers in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to fend off a myriad of pathogens. At the heart of this defense system lies a complex signaling network mediated by phytohormones. Salicylic acid (SA) and jasmonic acid (JA) are two key signaling molecules that predominantly govern the plant's response to different types of pathogens.[1][2][3] Generally, the SA pathway is activated in response to biotrophic and hemibiotrophic pathogens, which feed on living host tissue, while the JA pathway is primarily induced by necrotrophic pathogens, which kill host cells and feed on the dead tissue, and by wounding from herbivores.[1][4]

A fascinating and critical aspect of this hormonal regulation is the extensive cross-talk between the SA and JA signaling pathways. This interaction is often antagonistic, allowing the plant to prioritize one defense strategy over the other, thereby optimizing resource allocation for a tailored defense response. However, synergistic interactions have also been observed, highlighting the complexity and context-dependency of this hormonal interplay. This cross-talk directly influences the production of phytoalexins, which are low molecular weight, antimicrobial compounds synthesized de novo at the site of infection. Understanding the molecular mechanisms governing this SA-JA cross-talk and its downstream effects on phytoalexin biosynthesis is paramount for developing novel strategies to enhance plant disease resistance and for identifying new targets for agrochemical and pharmaceutical development.

The Core Signaling Pathways

Salicylic Acid (SA) Signaling

The SA signaling pathway is pivotal for establishing both local and systemic acquired resistance (SAR). A key regulator in this pathway is the NON-EXPRESSER OF PATHOGENESIS-RELATED GENES1 (NPR1) protein. In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon pathogen-induced SA accumulation, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus. In the nucleus, NPR1 interacts with TGA (TGACG motif-binding) transcription factors to activate the expression of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes.

Jasmonic Acid (JA) Signaling

The bioactive form of JA is its isoleucine conjugate, JA-Ile. The perception of JA-Ile is mediated by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, including MYC2. Upon JA-Ile accumulation, JAZ proteins are recruited by SCFCOI1 for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors like MYC2, which then activate the expression of JA-responsive genes, including those involved in phytoalexin biosynthesis.

The SA-JA Cross-Talk: A Complex Interplay

The interaction between the SA and JA signaling pathways is a cornerstone of the plant's ability to fine-tune its defense responses. This cross-talk can be either antagonistic or synergistic, depending on the specific pathogen, the host plant, and the hormonal concentrations.

Antagonistic Interactions

The most commonly observed interaction is antagonism, where the activation of one pathway leads to the suppression of the other.

-

SA suppresses JA signaling: SA can inhibit the expression of JA-responsive genes, such as PDF1.2 and VSP2. This suppression can occur at multiple levels, including the inhibition of JA biosynthesis genes like LOX2 and AOS. A key molecular mechanism involves the SA-activated NPR1 protein, which can physically interact with and suppress the activity of the JA-responsive transcription factor MYC2 in the nucleus. Furthermore, SA can induce the degradation of the transcription factor ORA59, a positive regulator of JA-responsive genes.

-

JA suppresses SA signaling: Conversely, the JA pathway can repress SA accumulation and signaling. The JA-responsive transcription factor MYC2 can induce the expression of ANAC019, ANAC055, and ANAC072, which in turn suppress the SA biosynthesis gene ICS1.

Synergistic Interactions

Despite the prevalence of antagonism, synergistic interactions between SA and JA have also been documented, particularly when both hormones are present at low concentrations. Co-application of low levels of SA and JA can lead to a transient and enhanced expression of both SA- and JA-responsive genes. This synergy suggests a cooperative regulation that may be crucial for mounting a broad-spectrum defense against certain pathogens.

Impact on Phytoalexin Biosynthesis

Phytoalexins are a diverse group of antimicrobial secondary metabolites that are synthesized by plants in response to pathogen attack. The biosynthesis of these compounds is tightly regulated by the interplay of defense hormone signaling pathways.

Camalexin is the principal phytoalexin in the model plant Arabidopsis thaliana. Its biosynthesis is induced by both SA and JA signaling pathways, often in a synergistic manner, particularly in response to necrotrophic pathogens. Key transcription factors, such as WRKY33, which is regulated by the MAPK cascade, and ERF1, an integrator of ethylene and JA signaling, play crucial roles in activating camalexin biosynthetic genes. The antagonistic effects of SA on JA signaling can, in some contexts, lead to a reduction in the production of certain phytoalexins, highlighting the fine-tuned nature of this regulatory network.

Quantitative Data on Hormonal Cross-Talk

The interaction between SA and JA is highly dependent on their relative concentrations. The following tables summarize quantitative findings from the literature on the dose-dependent effects of these hormones on gene expression and phytoalexin accumulation.

Table 1: Dose-Dependent Effects of SA and JA on Marker Gene Expression

| Treatment | Target Gene | Plant | Fold Change/Effect | Reference |

| Low SA + Low JA | PR1 (SA marker) | Tobacco, Arabidopsis | Synergistic induction | Mur et al., 2006 |

| Low SA + Low JA | PDF1.2 (JA marker) | Tobacco, Arabidopsis | Synergistic induction | Mur et al., 2006 |

| High SA | PDF1.2 (JA marker) | Arabidopsis | Antagonistic (suppression) | |

| High JA | PR genes (SA markers) | Tobacco | Antagonistic (suppression) | Niki et al., 1998 |

| 1 mM SA on MeJA-induced plants | PDF1.2 | Arabidopsis | Suppression |

Table 2: Effects of SA and JA on Phytoalexin Accumulation

| Treatment/Genotype | Phytoalexin | Plant | Observation | Reference |

| B. cinerea infection in ein2-1 (ethylene insensitive) mutant | Camalexin | Arabidopsis | Reduced to ~60% of wild-type | |

| B. cinerea infection in coi1-1 (JA insensitive) mutant | Camalexin | Arabidopsis | Reduced to ~60% of wild-type | |

| cyp71A13 mutant (camalexin biosynthesis) | Camalexin | Arabidopsis | <20% of wild-type levels after infection | |

| Overexpression of CKs (cytokinins) | Capsidiol, Scopoletin | Tobacco | 4.6 and 6.4-fold increase, respectively |

Experimental Protocols